Welcome to the BenchChem Online Store!
molecular formula C15H15F3N2O B8539547 Acetamide,n-[2-[2-[4-(trifluoromethyl)phenyl]-1h-pyrrol-1-yl]ethyl]-

Acetamide,n-[2-[2-[4-(trifluoromethyl)phenyl]-1h-pyrrol-1-yl]ethyl]-

Cat. No. B8539547
M. Wt: 296.29 g/mol
InChI Key: LBQIQPZLLXOIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292732

Procedure details

3-(1,3-Dioxolan-2-yl)-4'-(trifluoromethyl)-propiophenone (6.4 g) was added under argon and while stirring to a solution of 4.8 g of N-acetylethylenediamine in 70 ml of acetic acid. The reaction mixture was refluxed overnight, the acetic acid was subsequently removed in a vacuum. The residue was taken up in 200 ml of methylene chloride and washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 70 ml of 2N sodium hydroxide solution. The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time, the organic phases were combined, dried with MgSO4 and freed from solvent. The residue, 9.4 g of yellow-brown solid was chromatographed on 500 g of silica gel with ethyl acetate as the eluent. 5.4 g (78%) of N-[2-[2-[4-(trifluoromethyl)phenyl]-pyrrol-1-yl]ethyl]acetamide were isolated as a yellow amorphous solid. MS: m/e=296 (M+).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCO[CH:2]1[CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)=O.[C:20]([NH:23][CH2:24][CH2:25][NH2:26])(=[O:22])[CH3:21]>C(O)(=O)C>[F:19][C:16]([F:17])([F:18])[C:13]1[CH:12]=[CH:11][C:10]([C:8]2[N:26]([CH2:25][CH2:24][NH:23][C:20](=[O:22])[CH3:21])[CH:2]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
O1C(OCC1)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the acetic acid was subsequently removed in a vacuum
WASH
Type
WASH
Details
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 70 ml of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The residue, 9.4 g of yellow-brown solid was chromatographed on 500 g of silica gel with ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1N(C=CC1)CCNC(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.